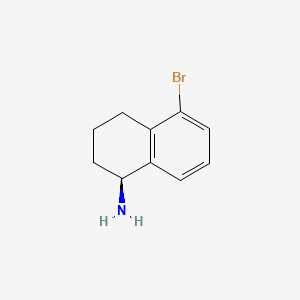

(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine

CAS No.: 676136-31-5

Cat. No.: VC2723826

Molecular Formula: C10H12BrN

Molecular Weight: 226.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 676136-31-5 |

|---|---|

| Molecular Formula | C10H12BrN |

| Molecular Weight | 226.11 g/mol |

| IUPAC Name | (1S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine |

| Standard InChI | InChI=1S/C10H12BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m0/s1 |

| Standard InChI Key | ZJHZHNDFXRZWHW-JTQLQIEISA-N |

| Isomeric SMILES | C1C[C@@H](C2=C(C1)C(=CC=C2)Br)N |

| SMILES | C1CC(C2=C(C1)C(=CC=C2)Br)N |

| Canonical SMILES | C1CC(C2=C(C1)C(=CC=C2)Br)N |

Introduction

Chemical Identity and Basic Properties

(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is a chiral molecule with the molecular formula C₁₀H₁₂BrN . The presence of the bromine substituent and the amine group contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Nomenclature and Identification

The compound is known by several names and identifiers in chemical databases and literature:

| Property | Value |

|---|---|

| IUPAC Name | (1S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine |

| CAS Registry Number | 676136-31-5 |

| Alternative CAS Number | 1213498-78-2 (reported in some databases) |

| Molecular Formula | C₁₀H₁₂BrN |

| Molecular Weight | 226.11 g/mol |

| Exact Mass | 225.01531 Da |

The compound has several synonyms in scientific literature, including:

-

(S)-5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE

-

(1S)-5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE

Structural Characteristics

The compound features a partially saturated naphthalene ring system (tetrahydronaphthalene or tetralin) with a bromine substituent at the 5-position and an amine group at the 1-position. The stereocenter at C-1 has the S-configuration, which is critical for its biological activity and interactions with target proteins.

Physical and Chemical Properties

Physical Properties

The physical properties of (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine have been determined through experimental and computational methods:

Chemical Properties and Reactivity

The chemical reactivity of (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is influenced by both the bromine substituent and the primary amine functional group. The bromine atom can participate in various coupling reactions common in organic synthesis, while the amine group can undergo typical reactions associated with primary amines.

Structural Analysis and Characterization

Spectroscopic Data

While specific spectroscopic data for (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is limited in the provided search results, the compound can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

-

Mass Spectrometry (MS)

-

Infrared Spectroscopy (IR)

-

X-ray Crystallography (for solid-state structure determination)

Structural Representation

The compound can be represented using several notations that capture its structural and stereochemical features:

| Notation | Representation |

|---|---|

| SMILES | C1CC@@HN |

| InChI | InChI=1S/C10H12BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m0/s1 |

| InChIKey | ZJHZHNDFXRZWHW-JTQLQIEISA-N |

These representations are important for database searching and computational studies of the compound .

Related Compounds

Structural Analogs

A structurally related compound is 5-Bromo-1,2,3,4-tetrahydronaphthalene (CAS: 6134-55-0), which lacks the amine group at the 1-position. This compound has the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁Br |

| Molecular Weight | 211.098 g/mol |

| Density | 1.384 g/cm³ |

| Boiling Point | 271.4°C at 760 mmHg |

| Flash Point | 119.6°C |

This related compound may serve as a precursor in the synthesis of (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine .

Stereoisomers

The (R)-enantiomer of the compound, (R)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, is another important related compound. It has the opposite configuration at the stereocenter and may exhibit different biological activities compared to the (S)-enantiomer .

Biological Activity and Applications

Research and Industrial Applications

The compound finds applications in several areas:

-

As a chiral building block in organic synthesis

-

In the preparation of pharmaceutical intermediates

-

As a research tool in medicinal chemistry

-

In the development of new synthetic methodologies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume